2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid
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Overview
Description
2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid is an organic compound with the molecular formula C9H7ClINO3 It is a derivative of benzoic acid, featuring both chloro and iodo substituents on the benzene ring, along with an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid typically involves multiple steps:
Iodination: Starting with methyl 2-aminobenzoate, an iodination reaction is performed using iodine to obtain 2-amino-5-iodobenzoic acid methyl ester.
Sandmeyer Reaction: The amino group is then converted to a chloro group through a Sandmeyer reaction, resulting in 2-chloro-5-iodobenzoic acid methyl ester.
Hydrolysis: Finally, the ester is hydrolyzed under alkaline conditions to yield 2-chloro-5-iodobenzoic acid
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the effects of halogenated aromatic compounds on biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The chloro and iodo substituents on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. The aminoacetic acid moiety may also play a role in its biological activity by interacting with enzymes or receptors involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodobenzoic acid: Shares the same chloro and iodo substituents but lacks the aminoacetic acid moiety.
2-Amino-5-iodobenzoic acid: Contains an amino group instead of a chloro group.
2-Chloro-5-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine.
Uniqueness
2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid is unique due to the presence of both chloro and iodo substituents along with an aminoacetic acid moiety.
Properties
Molecular Formula |
C9H7ClINO3 |
---|---|
Molecular Weight |
339.51 g/mol |
IUPAC Name |
2-[(2-chloro-5-iodobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H7ClINO3/c10-7-2-1-5(11)3-6(7)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) |
InChI Key |
PMUGKQQTUDCSLT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1I)C(=O)NCC(=O)O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)NCC(=O)O)Cl |
Origin of Product |
United States |
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